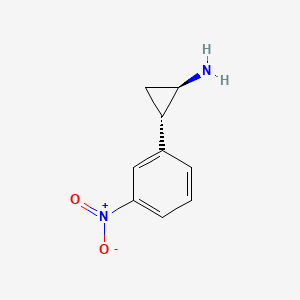
trans-2-(3-Nitrophenyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(3-Nitrophenyl)cyclopropanamine: is an organic compound that features a cyclopropane ring substituted with a nitrophenyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Nitrophenyl)cyclopropanamine can be achieved through several methodsThis process typically involves the use of zinc homoenolate intermediates and amines . The reaction conditions often require the presence of zinc halide salts and polar aprotic solvents to achieve high diastereoselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropanation and subsequent functionalization can be scaled up for industrial applications. The use of metal-catalyzed reactions and efficient purification techniques would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-(3-Nitrophenyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen and palladium catalysts.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted cyclopropanamines.
Applications De Recherche Scientifique
Chemistry: trans-2-(3-Nitrophenyl)cyclopropanamine is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane rings .
Biology and Medicine: The compound’s structural features make it a candidate for drug development, especially in the design of enzyme inhibitors and receptor modulators .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific mechanical and chemical properties .
Mécanisme D'action
The mechanism by which trans-2-(3-Nitrophenyl)cyclopropanamine exerts its effects depends on its interaction with biological targets. For instance, if used as a drug, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can interact with various molecular targets, influencing pathways involved in cellular signaling and metabolism .
Comparaison Avec Des Composés Similaires
- trans-2-Phenylcyclopropanamine
- trans-2-(4-Nitrophenyl)cyclopropanamine
- trans-2-(2-Nitrophenyl)cyclopropanamine
Comparison: While all these compounds share the cyclopropane ring structure, the position and nature of the substituents (e.g., nitrophenyl group) significantly influence their chemical reactivity and biological activity. trans-2-(3-Nitrophenyl)cyclopropanamine is unique due to the specific positioning of the nitrophenyl group, which can affect its interaction with molecular targets and its overall stability .
Propriétés
Numéro CAS |
115977-36-1 |
|---|---|
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
(1R,2S)-2-(3-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10N2O2/c10-9-5-8(9)6-2-1-3-7(4-6)11(12)13/h1-4,8-9H,5,10H2/t8-,9+/m0/s1 |
Clé InChI |
FGGNZQAIWREEHT-DTWKUNHWSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
C1C(C1N)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


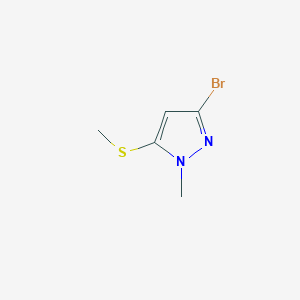

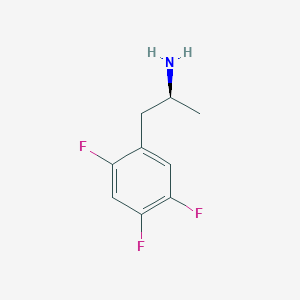
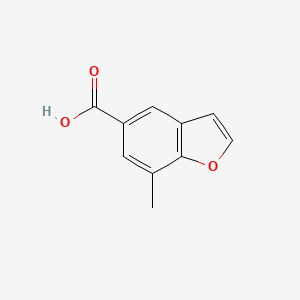
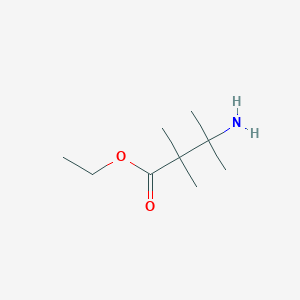
![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)

![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
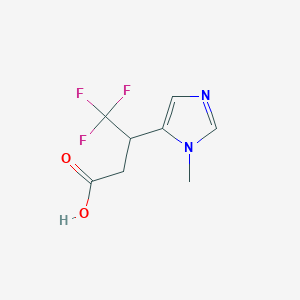
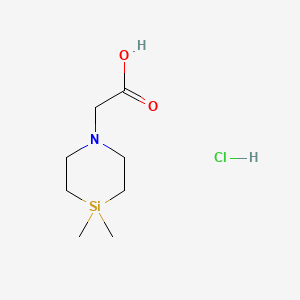
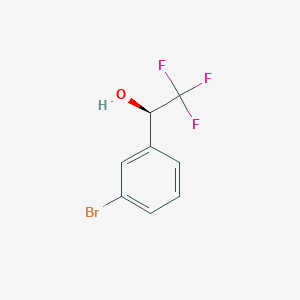

![2-{Bicyclo[3.2.1]octan-3-yl}aceticacid](/img/structure/B13576855.png)
